3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid
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Overview
Description
The compound “3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the compound , has been achieved through scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound is derived from the pyrazolo[3,4-b]pyridine scaffold . The compound contains a bromo group, a sulfonyl group, and a carboxylic acid group attached to the pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions that lead to the formation of the pyrazolo[3,4-b]pyridine core, followed by the attachment of the bromo, sulfonyl, and carboxylic acid groups .Scientific Research Applications
Antimicrobial Applications
- Pyridines and their sulfa drug derivatives, including compounds related to the specified chemical structure, have been researched for their antimicrobial properties. Notably, some synthesized compounds demonstrated significant antimicrobial activity (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).
Synthesis Methods
- The synthesis of similar compounds, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides, has been explored, highlighting various synthetic routes and their efficiencies (Niu Wen-bo, 2011).
Antimycobacterial Properties
- Some pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity, indicating potential applications in the treatment of infections like tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Pharmaceutical Applications
- Research has focused on synthesizing and evaluating the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, showcasing the pharmaceutical relevance of such compounds (R.V.Sidhaye et al., 2011).
Synthesis and Characterization
- Studies have involved the synthesis and characterization of pyrazolo and pyridine-based compounds for their potential as antibacterial and antioxidant agents, further indicating the broad scope of application of such chemicals (Variya, Panchal, & Patel, 2019).
Mechanism of Action
Properties
IUPAC Name |
3-[(3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O4S/c13-8-6-15-17-5-4-16(7-9(8)17)22(20,21)10-2-1-3-14-11(10)12(18)19/h1-3,6H,4-5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDKEDNJZIBYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)CN1S(=O)(=O)C3=C(N=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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